Cas no 824-92-0 (1-(2-Hydrazinylethyl)piperidine dihydrochloride)

1-(2-Hydrazinylethyl)piperidine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-hydrazinylethyl)piperidine dihydrochloride
- 2-piperidin-1-ylethylhydrazine;dihydrochloride
- 1-(2-Hydrazinoethyl)piperidine dihydrochloride
- NIOSH/TN0399000
- TN03990000
- Hydrazine, 1-(2-piperidinoethyl)-, dihydrochloride
- Piperidine, 1-(2-hydrazinoethyl)-, dihydrochloride
- 1-(2-Hydrazinylethyl)piperidine dihydrochloride
-
- Inchi: 1S/C7H17N3.2ClH/c8-9-4-7-10-5-2-1-3-6-10;;/h9H,1-8H2;2*1H
- InChI Key: INTSVTZAPWDERC-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CCNN)CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 78.9
- Topological Polar Surface Area: 41.3
1-(2-Hydrazinylethyl)piperidine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318955-500mg |
1-(2-Hydrazinylethyl)piperidine dihydrochloride |
824-92-0 | 95% | 500mg |
¥1728.00 | 2024-07-28 | |
TRC | H640470-1g |
1-(2-Hydrazinylethyl)piperidine Dihydrochloride |
824-92-0 | 1g |
$ 275.00 | 2022-06-04 | ||
Enamine | EN300-39569-0.1g |
1-(2-hydrazinylethyl)piperidine dihydrochloride |
824-92-0 | 95% | 0.1g |
$36.0 | 2023-05-02 | |
Enamine | EN300-39569-1.0g |
1-(2-hydrazinylethyl)piperidine dihydrochloride |
824-92-0 | 95% | 1g |
$102.0 | 2023-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318955-50mg |
1-(2-Hydrazinylethyl)piperidine dihydrochloride |
824-92-0 | 95% | 50mg |
¥648.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318955-1g |
1-(2-Hydrazinylethyl)piperidine dihydrochloride |
824-92-0 | 95% | 1g |
¥2203.00 | 2024-07-28 | |
Enamine | EN300-39569-5.0g |
1-(2-hydrazinylethyl)piperidine dihydrochloride |
824-92-0 | 95% | 5g |
$345.0 | 2023-05-02 | |
TRC | H640470-500mg |
1-(2-Hydrazinylethyl)piperidine Dihydrochloride |
824-92-0 | 500mg |
$ 185.00 | 2022-06-04 | ||
1PlusChem | 1P0170AI-1g |
(2-Piperidin-1-yl-ethyl)-hydrazine |
824-92-0 | 95% | 1g |
$177.00 | 2025-03-01 | |
A2B Chem LLC | AU05786-10g |
(2-Piperidin-1-yl-ethyl)-hydrazine |
824-92-0 | 95% | 10g |
$720.00 | 2024-04-19 |
1-(2-Hydrazinylethyl)piperidine dihydrochloride Related Literature
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 1-(2-Hydrazinylethyl)piperidine dihydrochloride
Introduction to 1-(2-Hydrazinylethyl)piperidine dihydrochloride (CAS No. 824-92-0)
1-(2-Hydrazinylethyl)piperidine dihydrochloride, with the chemical formula C₈H₁₆N₄·2HCl, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. Its unique structural properties, characterized by a piperidine ring linked to a hydrazine moiety, make it a versatile intermediate in the synthesis of various bioactive molecules. This introduction provides an in-depth exploration of the compound’s chemical properties, pharmacological significance, and its role in contemporary research, particularly in the development of novel therapeutic agents.
The compound’s molecular structure consists of a six-membered piperidine ring substituted with a 2-hydrazinyl ethyl group, further salted with hydrochloride ions. This configuration imparts specific reactivity and binding capabilities, making it valuable in drug design. The hydrazinyl group is particularly noteworthy, as hydrazine derivatives are well-documented for their involvement in various biological pathways and have been explored in the development of antitumor and antimicrobial agents.
From a chemical perspective, 1-(2-Hydrazinylethyl)piperidine dihydrochloride exhibits notable solubility characteristics, which are influenced by its ionic nature due to the hydrochloride salt formation. This solubility profile is advantageous in pharmaceutical formulations, allowing for easy dissolution in aqueous solutions and facilitating its use in drug delivery systems. Additionally, the compound’s stability under standard conditions makes it suitable for industrial-scale synthesis and storage.
In recent years, there has been growing interest in 1-(2-Hydrazinylethyl)piperidine dihydrochloride due to its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. By modifying the piperidine ring and hydrazinyl substituent, researchers can fine-tune the compound’s binding affinity to specific kinase targets, leading to the development of highly selective inhibitors.
Moreover, studies have highlighted the compound’s role in developing novel antimicrobial agents. The hydrazinyl group has been shown to interact with bacterial enzymes and cell wall components, disrupting essential biological processes and thereby inhibiting microbial growth. This mechanism has prompted investigations into its efficacy against resistant bacterial strains, making it a candidate for addressing emerging antibiotic-resistant pathogens.
The pharmacological profile of 1-(2-Hydrazinylethyl)piperidine dihydrochloride has also been explored in the context of central nervous system (CNS) disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them attractive candidates for treating neurological conditions. Preliminary studies suggest that modifications to the hydrazinyl group can enhance CNS penetration while minimizing off-target effects. This opens up possibilities for developing new therapies targeting neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Recent advancements in computational chemistry have further accelerated the exploration of 1-(2-Hydrazinylethyl)piperidine dihydrochloride’s potential. Molecular docking simulations have been employed to predict how this compound interacts with various biological targets at an atomic level. These simulations not only aid in understanding its mechanism of action but also guide the design of next-generation analogs with improved pharmacokinetic properties. The integration of machine learning algorithms has enhanced these predictions by analyzing vast datasets of known drug-target interactions.
The synthetic pathways for 1-(2-Hydrazinylethyl)piperidine dihydrochloride have also seen significant developments. Traditional methods often involve multi-step processes that can be cumbersome and yield low efficiencies. However, recent innovations have introduced more streamlined synthetic routes that improve yield and reduce waste. For instance, catalytic hydrogenation techniques have been optimized to facilitate the introduction of the hydrazinyl group more efficiently than previous methods.
In clinical research, 1-(2-Hydrazinylethyl)piperidine dihydrochloride has been investigated as a potential adjuvant therapy alongside conventional treatments for certain cancers. Its ability to modulate enzyme activity suggests that it could enhance chemotherapy efficacy by inhibiting pathways that promote tumor growth or resistance. While still largely in preclinical stages, these findings hold promise for future clinical trials aimed at validating its therapeutic potential.
The environmental impact of synthesizing and handling 1-(2-Hydrazinylethyl)piperidine dihydrochloride is another critical consideration. Efforts have been made to develop greener synthetic methodologies that minimize hazardous byproducts and reduce energy consumption. Solvent-free reactions and biocatalytic approaches are among the emerging trends that align with sustainable chemistry principles while maintaining high yields.
Future directions for research on 1-(2-Hydrazinylethyl)piperidine dihydrochloride include exploring its role in precision medicine applications. By leveraging genetic information to tailor drug design, researchers aim to develop more personalized therapies that target specific genetic mutations associated with diseases. The compound’s structural flexibility makes it an ideal candidate for such endeavors, as modifications can be made to optimize its efficacy against particular genetic profiles.
Collaborations between academic institutions and pharmaceutical companies are increasingly focusing on harnessing the potential of 1-(2-Hydrazinylethyl)piperidine dihydrochloride through interdisciplinary approaches. Combining expertise from organic chemistry, biochemistry, pharmacology, and computational science has led to innovative strategies for drug discovery. These collaborations not only accelerate research but also foster knowledge exchange across different scientific domains.
In summary,1-(2-Hydrazinylethyl)piperidine dihydrochloride (CAS No. 824-92-0) represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases, including cancer, infectious disorders, and neurological conditions. Ongoing advancements in synthetic methodologies and computational modeling continue to enhance our understanding of its potential while paving the way for future medical breakthroughs.
824-92-0 (1-(2-Hydrazinylethyl)piperidine dihydrochloride) Related Products
- 2171470-34-9(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylpropanoic acid)
- 2138567-49-2(1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol)
- 1805138-43-5(4-(Difluoromethyl)-3-nitropyridine-2-acetic acid)
- 2680802-27-9(1-acetyl-4-(3-chlorophenyl)methylpiperidine-4-carboxylic acid)
- 1824389-88-9(4-bromo-1-benzothiophene-3-carboxylic acid)
- 1037367-81-9(tert-butyl N-[(3aS,6aR)-6,6-difluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate)
- 926203-10-3(N-(3-aminophenyl)-1-phenylmethanesulfonamide)
- 2680527-91-5(N-Nitroso Duloxetine)
- 2454396-80-4(2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine)
- 2228328-07-0(1-(4-benzylmorpholin-2-yl)cyclopropane-1-carboxylic acid)




